BenchChemオンラインストアへようこそ!

(3E)-3-[(1-Methylindol-3-YL)methylidene]-1H-pyrrolo[3,2-B]pyridin-2-one

TrkA kinase inhibition IC₅₀ cell‑free assay

GW441756 is the benchmark TrkA inhibitor for researchers requiring unambiguous pathway attribution. With >100-fold selectivity over a broad kinase panel and negligible activity against c-Raf1 (IC50>12µM) and CDK2 (IC50>7µM), it isolates TrkA signaling without confounding TrkB/TrkC inhibition. It induces caspase-3-mediated apoptosis at 5-fold lower concentrations than earlier TrkA inhibitors, making it essential for oncology and neurobiology studies. Also validated as a PET radiotracer precursor.

Molecular Formula C17H13N3O
Molecular Weight 275.3 g/mol
CAS No. 1243657-78-4
Cat. No. B3093406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3E)-3-[(1-Methylindol-3-YL)methylidene]-1H-pyrrolo[3,2-B]pyridin-2-one
CAS1243657-78-4
Molecular FormulaC17H13N3O
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC=N4)NC3=O
InChIInChI=1S/C17H13N3O/c1-20-10-11(12-5-2-3-7-15(12)20)9-13-16-14(19-17(13)21)6-4-8-18-16/h2-10H,1H3,(H,19,21)/b13-9+
InChIKeyNXNQLECPAXXYTR-UKTHLTGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GW441756 (CAS 1243657-78-4) – Potent, Selective TrkA Inhibitor for Neurotrophin Signaling and Oncology Research Procurement


GW441756, also designated (3E)-3-[(1-Methylindol-3-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one, is an aza‑oxindole small molecule that acts as a potent and selective inhibitor of the nerve growth factor (NGF) receptor tyrosine kinase A (TrkA). Its molecular formula is C₁₇H₁₃N₃O and its molecular weight is 275.3 g/mol [1]. The compound was originally discovered and characterised by GlaxoSmithKline and is sold for research purposes under licence from GSK . GW441756 exhibits an IC₅₀ of 2 nM against TrkA in cell‑free enzymatic assays and displays >100‑fold selectivity over a broad panel of unrelated kinases, making it a benchmark tool compound for dissecting TrkA‑dependent signalling pathways in neurobiology, oncology, and pain research [1][2].

Why a Generic TrkA Inhibitor Cannot Substitute for GW441756 – Selectivity, Potency, and Functional Divergence


Trk inhibitors are not interchangeable because their selectivity fingerprints, kinase‑off‑target liabilities, and functional cellular outcomes differ profoundly. GW441756 possesses a uniquely narrow selectivity window that distinguishes it from pan‑Trk agents such as GNF‑5837 or larotrectinib, which inhibit TrkA, TrkB, and TrkC with similar potency . In contrast, GW441756 shows very little activity against the clinically relevant off‑targets c‑Raf1 (IC₅₀ >12 µM) and CDK2 (IC₅₀ >7 µM) [1], and it induces caspase‑3‑mediated apoptosis at lower effective concentrations than earlier TrkA inhibitors [2]. These quantitative differences mean that substituting GW441756 with another Trk‑active compound can lead to misleading conclusions about TrkA‑specific biology or to inconsistent anti‑proliferative responses in cellular models. Procurement decisions must therefore be based on the precise inhibitory profile required for the experimental question.

Quantitative Evidence Guide for GW441756 Differentiation vs. GNF-5837, Larotrectinib, and Early TrkA Inhibitors


TrkA Inhibitory Potency – GW441756 vs. GNF‑5837

GW441756 inhibits TrkA with an IC₅₀ of 2 nM in a cell‑free enzymatic assay . In contrast, the pan‑Trk inhibitor GNF‑5837 exhibits a 4‑fold higher IC₅₀ of 8 nM against TrkA under comparable assay conditions . This potency difference becomes significant when low‑nanomolar target engagement is required to fully suppress TrkA autophosphorylation in cellular models.

TrkA kinase inhibition IC₅₀ cell‑free assay

Kinase Selectivity Window – GW441756 vs. Pan‑Trk Inhibitors

GW441756 displays >100‑fold selectivity over a panel of unrelated kinases [1]. Specifically, it shows very little activity against c‑Raf1 (IC₅₀ >12 µM) and CDK2 (IC₅₀ >7 µM), corresponding to a >6,000‑fold selectivity window over TrkA [2]. By comparison, the clinically approved pan‑Trk inhibitor larotrectinib (LOXO‑101) inhibits TrkA, TrkB, and TrkC with similar cellular IC₅₀ values of 2–20 nM and GNF‑5837 inhibits TrkB at 12 nM , meaning these agents cannot be used to selectively probe TrkA‑specific signalling.

kinase selectivity off‑target profiling c‑Raf1 CDK2

Apoptosis Induction – Caspase‑3 Activation by GW441756 vs. Earlier TrkA Inhibitors

In HTB114 human muscle sarcoma cells, GW441756 produced a dose‑dependent increase in caspase‑3 activity that led to apoptosis, as demonstrated by Annexin V staining [1]. The compound achieved anti‑neoplastic effects at a concentration of 10 µM, whereas previous TrkA inhibitors required 50 µM to produce a comparable response [1]. This 5‑fold lower effective concentration directly translates into a wider therapeutic index for in‑vitro oncology studies.

caspase‑3 apoptosis sarcoma anti‑proliferative

TrkA Subtype Selectivity – GW441756 vs. Larotrectinib

GW441756 preferentially inhibits TrkA while displaying markedly weaker activity against TrkB and TrkC; the supplier specification sheet states it displays “significantly higher selectivity for TrkA receptor than other TrkA inhibitors” [1]. In contrast, larotrectinib is a pan‑Trk inhibitor with comparable cellular IC₅₀ values against all three Trk family members (2–20 nM) . Although precise IC₅₀ values for GW441756 on TrkB/TrkC are not disclosed in the public domain, the >100‑fold selectivity over a broad kinase panel supports its use as a TrkA‑preferential probe when pathway‑specific dissection is required.

TrkA TrkB TrkC subtype selectivity

Best Application Scenarios for GW441756 Based on Comparative Quantitative Evidence


TrkA‑Specific Mechanistic Studies in Neurotrophin Signaling

When the experimental objective is to isolate TrkA‑mediated signalling from TrkB‑ or TrkC‑mediated effects, GW441756 is the probe of choice. Its >100‑fold selectivity over a broad kinase panel and its very weak activity against c‑Raf1 (IC₅₀ >12 µM) and CDK2 (IC₅₀ >7 µM) mean that phenotypes observed at 10–100 nM are confidently attributable to TrkA inhibition [1]. Pan‑Trk inhibitors such as larotrectinib or GNF‑5837 cannot provide this level of pathway resolution.

Apoptosis‑Focused Oncology Research in Sarcoma and Neuroblastoma Models

GW441756 uniquely combines potent TrkA inhibition with a robust caspase‑3‑dependent apoptotic response. In HTB114 human sarcoma cells, it induces apoptosis at a 5‑fold lower concentration (10 µM) than earlier TrkA inhibitors (50 µM) [1]. This property makes it the preferred tool compound for studies investigating TrkA‑driven survival signalling in cancer, where both target engagement and a functional apoptotic readout are required.

Negative Control for TrkA‑Specific Effects in Neurotrophin‑Dependent Models

Because GW441756 spares the closely related TrkB and TrkC receptors at low nanomolar concentrations, it serves as a clean negative control for experiments designed to test TrkB‑ or TrkC‑dependent biological processes [1]. Using a pan‑Trk inhibitor in such experiments would confound the interpretation by simultaneously blocking all three Trk receptors.

Radiotracer Development and PET Imaging Probe Synthesis

GW441756 has been successfully radiolabelled with carbon‑11 ([¹¹C]GW441756) and used as a lead radiotracer for positron emission tomography (PET) imaging of Trk receptors [1]. Its high affinity (IC₅₀ = 2 nM) and well‑characterised selectivity profile make it a validated starting point for medicinal chemistry programmes aimed at developing Trk‑targeted imaging agents.

Quote Request

Request a Quote for (3E)-3-[(1-Methylindol-3-YL)methylidene]-1H-pyrrolo[3,2-B]pyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.